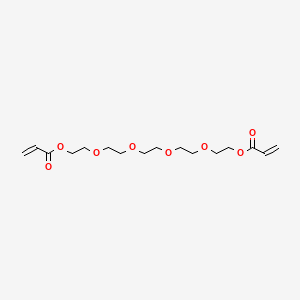

Diacrylate de 3,6,9,12-tétraoxatétradécane-1,14-diyle

Vue d'ensemble

Description

“3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” is a chemical compound that is used as a PEG-based PROTAC linker in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Chemical Reactions Analysis

The specific chemical reactions involving “3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” are not detailed in the available resources. It is known to be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” are not detailed in the available resources. Its related compound “3,6,9,12-tetraoxatetradecane-1,14-diol” has a molar mass of 238.28 .Mécanisme D'action

Target of Action

It is known to be used as a linker in the synthesis of protacs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation . By facilitating the degradation of specific target proteins, it can influence various biochemical pathways depending on the function of the degraded protein .

Result of Action

The result of the action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.

Action Environment

The action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate, as part of a PROTAC, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the cellular environment, and potentially the physiological and pathological state of the cell .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in lab experiments include its high purity level, ease of synthesis, and compatibility with various other molecules. However, 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate has limitations, such as its relatively low reactivity and limited solubility in some solvents.

Orientations Futures

There are many future directions for 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate research. One potential direction is to explore the use of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in the synthesis of new materials with enhanced properties, such as improved mechanical strength or biocompatibility. Another direction is to investigate the potential use of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in drug delivery systems, as it has been shown to be biocompatible. Additionally, further studies are needed to understand the mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate and its potential applications in various fields.

Conclusion

In conclusion, 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is a diacrylate that has gained attention in scientific research due to its unique properties. It is commonly used in the synthesis of various polymers and materials, and has potential applications in various fields, such as drug delivery and tissue engineering. Further studies are needed to fully understand the mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate and its potential applications.

Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Diacrylate de 3,6,9,12-tétraoxatétradécane-1,14-diyle: est utilisé dans les systèmes d'administration de médicaments en raison de sa capacité à former des liaisons biocompatibles et dégradables . Sa structure est propice à la création de réseaux polymères capables d'encapsuler des agents thérapeutiques, permettant une libération contrôlée. Cette application est particulièrement précieuse dans le développement de traitements qui nécessitent un dosage précis sur de longues périodes.

Bioconjugaison

En bioconjugaison, ce composé sert de lien pour attacher de petites molécules, des peptides ou des protéines à divers substrats . Sa longueur et ses propriétés de solubilité en font un choix idéal pour créer des bioconjugués stables qui conservent l'activité biologique des molécules conjuguées.

Hydrogels de PEG

La fonctionnalité diacrylate du This compound est essentielle à la formation d'hydrogels de PEG . Ces hydrogels sont utilisés en génie tissulaire et en médecine régénérative car ils fournissent un échafaudage tridimensionnel qui imite la matrice extracellulaire, favorisant la croissance et la différenciation cellulaire.

Agent de réticulation

Ce composé agit comme un agent de réticulation dans la synthèse des polymères, améliorant la résistance mécanique et la stabilité des matériaux résultants . Il est particulièrement utile pour créer des polymères ayant des propriétés spécifiques, telles qu'une élasticité accrue ou une biodégradabilité.

Fonctionnalisation de surface

La fonctionnalisation de surface est une autre application où le This compound est utilisé pour modifier les propriétés de surface des matériaux . En attachant ce composé aux surfaces, les chercheurs peuvent introduire des groupes fonctionnels qui permettent des modifications chimiques supplémentaires ou l'attachement de biomolécules.

Synthèse de polymères

En synthèse de polymères, le This compound est utilisé comme brique de base pour créer de nouveaux polymères . Sa capacité à participer à diverses réactions de polymérisation en fait un monomère polyvalent pour la conception de polymères ayant des propriétés adaptées à des applications spécifiques.

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUOZEBZJUUBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207985 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-52-9 | |

| Record name | 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059256529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

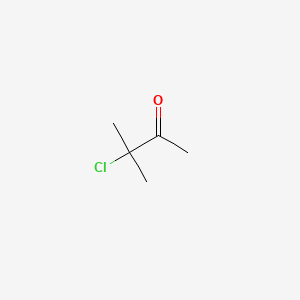

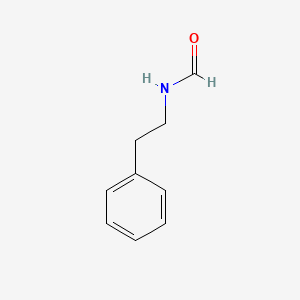

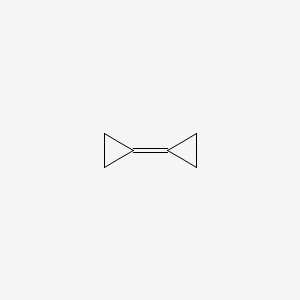

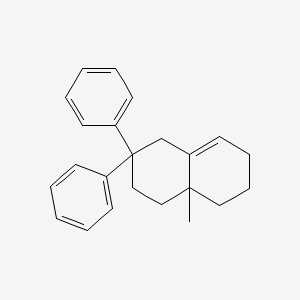

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.